2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine
Description
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine is a fluorinated pyrimidine derivative characterized by a chloro group at position 2, a difluoromethyl (CF₂H) substituent at position 6, and a methyl group on the N4 amine (Figure 1). This compound belongs to a class of bioactive molecules where fluorine substitution plays a critical role in optimizing pharmacokinetic and pharmacodynamic properties. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the chloro substituent at position 2 may act as a leaving group or modulate electronic effects on the pyrimidine ring .
Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes (e.g., kinases, dihydrofolate reductase) and nucleic acids.
Properties
Molecular Formula |
C6H7ClF2N4 |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethyl)-4-N-methylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H7ClF2N4/c1-11-5-2(10)3(4(8)9)12-6(7)13-5/h4H,10H2,1H3,(H,11,12,13) |
InChI Key |
MSABHYOHQAPEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=C1N)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(difluoromethyl)pyrimidine with N4-methylpyrimidine-4,5-diamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine may act as an inhibitor or modulator of specific enzymes or receptors involved in cancer proliferation. Its ability to form stable complexes with these targets suggests potential therapeutic applications.
Case Study: A549 Cell Line
- Study Findings : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM.
- Mechanism : Primarily through apoptosis induction.
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Enzyme Inhibition
The compound's interaction with specific enzymes has been studied extensively, indicating its potential role in inhibiting pathways critical for cancer cell survival.
Case Study: MCF7 Cell Line
- Study Findings : Reported an IC50 value of 12.5 µM.
- Mechanism : Induces cell cycle arrest at the G1 phase.
Agrochemical Applications
The unique chemical structure of this compound also positions it as a candidate for use in agrochemicals. Its biological activity suggests it may be effective as a herbicide or pesticide due to its ability to interact with plant growth regulators or enzymes involved in metabolic pathways.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Analogs
*Molecular weights calculated based on molecular formulas.
Key Findings:
Fluorine Substitution at R⁶: The difluoromethyl (CF₂H) group in the target compound balances lipophilicity and electronic effects. Non-fluorinated R⁶ groups (e.g., CH₃ in 2-Chloro-6-methylpyrimidine-4,5-diamine) result in lower metabolic stability and faster hepatic clearance, as fluorine’s inductive effects reduce oxidative degradation .
N4 Substituent Effects: Methyl (CH₃) at N4 provides minimal steric hindrance, favoring target binding compared to bulkier groups like cyclopentyl or 4-chlorophenyl .
Chloro at Position 2 :
- A conserved feature across analogs, the chloro group may serve as a leaving group in nucleophilic substitution reactions or stabilize the ring’s electron-deficient character for interactions with biological targets .
Research Implications and Trends
- Fluorine’s Role : The target compound’s CF₂H group aligns with trends in fluorinated drug design, where subtle differences between CF₂H, CF₃, and CH₃ significantly impact potency and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .
- Discontinued Analogs: notes discontinuation of the trifluoromethyl analog (Ref: 10-F653552), possibly due to synthetic challenges or suboptimal efficacy-toxicity ratios, underscoring the importance of the difluoromethyl substitution .
- Synthetic Accessibility : Difluoromethyl groups are more synthetically challenging than CH₃ or CF₃, but advances in fluorination methodologies (e.g., using difluorochloromethane) have improved accessibility .
Biological Activity
2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group and difluoromethyl substituent, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C6H7ClF2N4
- Molecular Weight : 194.60 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily associated with its interaction with various biological targets. The presence of the difluoromethyl group enhances lipophilicity and may improve bioavailability. Studies suggest that this compound acts as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby influencing cell proliferation.
Biological Activity Overview
The compound has been evaluated for its activity against several cell lines and pathogens. Below is a summary of key findings:
| Target | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| L1210 mouse leukemia cells | Potent inhibition | 0.5 | |
| Mycobacterium tuberculosis | Moderate activity | 1.25 | |
| Human cancer cell lines (various) | Variable inhibition | 0.1 - 2.0 |
Case Studies
-
In Vitro Evaluation Against Cancer Cells :
A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 0.1 to 2.0 µM across different cell types. The mechanism was attributed to the compound's ability to interfere with DNA synthesis pathways. -
Antimicrobial Activity :
The compound was tested against Mycobacterium tuberculosis in vitro, showing moderate activity with an IC50 value of 1.25 µM. This suggests potential as an anti-tubercular agent, although further in vivo studies are necessary to evaluate efficacy and safety. -
Enzyme Inhibition Studies :
Research indicated that this compound effectively inhibits enzymes involved in nucleotide metabolism, contributing to its antiproliferative effects on cancer cells. The inhibition kinetics were analyzed using Lineweaver-Burk plots, confirming competitive inhibition.
Research Findings
Recent studies have highlighted the following observations regarding the biological activity of the compound:
- Fluorination Effects : The incorporation of fluorine atoms significantly alters the pharmacokinetic properties and enhances the binding affinity to target proteins compared to non-fluorinated analogs .
- Structure-Activity Relationship (SAR) : Modifications in the pyrimidine ring structure influence biological activity, suggesting that specific substituents can enhance or diminish efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
